フルバスタチンナトリウム
概要
説明
フルバスタチンナトリウムは、スタチン薬剤クラスに属し、主に高コレステロール血症の治療と心血管疾患の予防に使用されます。これは、コレステロール生合成において重要な役割を果たす酵素であるヒドロキシメチルグルタリル-CoAレダクターゼの競合的阻害剤です。フルバスタチンナトリウムは、1982年に特許を取得し、1994年に医療用として承認されました。 世界保健機関のエッセンシャル医薬品リストにも掲載されています .
2. 製法
合成ルートおよび反応条件: フルバスタチンナトリウムの合成には、フルオロフェニルインドール誘導体とヘプテン酸誘導体の縮合から始まる複数のステップが含まれます。 このプロセスには、目的の立体化学と最終生成物の純度を確保するために、制御された条件下でさまざまな試薬と触媒を使用することが含まれます .
工業的生産方法: フルバスタチンナトリウムの工業的生産は、通常、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成を伴います。 このプロセスには、結晶化、ろ過、乾燥などのステップが含まれ、最終生成物を純粋な形で得ることができます .
科学的研究の応用
Fluvastatin sodium has a wide range of scientific research applications, including:
Chemistry: Fluvastatin sodium is used as a model compound in various chemical studies to understand its reactivity and interactions with other molecules.
Biology: In biological research, fluvastatin sodium is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Fluvastatin sodium is extensively studied for its role in lowering cholesterol levels and preventing cardiovascular diseases. .
作用機序
フルバスタチンナトリウムは、肝臓酵素ヒドロキシメチルグルタリル-CoAレダクターゼを選択的かつ競合的に阻害することで作用します。この酵素は、ヒドロキシメチルグルタリル-CoAをメバロン酸に変換する役割を担っており、コレステロール生合成の重要なステップです。 この酵素を阻害することで、フルバスタチンナトリウムは肝臓におけるコレステロールの生成を効果的に減らし、血漿コレステロール値を低下させます .
類似の化合物:
アトルバスタチン: コレステロール値を低下させるために使用される別のスタチン。
シンバスタチン: フルバスタチンナトリウムと同様に、シンバスタチンはコレステロール値を低下させるために使用されますが、薬物動態特性が異なります.
プラバスタチン: 薬物相互作用の可能性が低いことで知られるプラバスタチンは、複数の薬剤を服用している患者にしばしば好まれます.
フルバスタチンナトリウムの独自性: フルバスタチンナトリウムは、完全に合成された起源とヒドロキシメチルグルタリル-CoAレダクターゼの特異的な阻害によって、スタチンの中でユニークです。 他のスタチンと比較して薬物相互作用の可能性が低いため、複雑な投薬レジメンの患者に適した選択肢となります .
生化学分析
Biochemical Properties
Fluvastatin sodium is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis .
Cellular Effects
Fluvastatin sodium has been shown to reduce cholesterol in patients with hyperlipidaemia, to prevent subsequent coronary events in patients with established coronary heart disease, and to alter endothelial function and plaque stability in animal models .
Molecular Mechanism
Fluvastatin sodium works by blocking the liver enzyme HMG-CoA reductase, which facilitates an important step in cholesterol synthesis .
Temporal Effects in Laboratory Settings
The drug is quickly and almost completely (98%) absorbed from the gut. Food intake slows down absorption, but does not decrease it . Due to its first-pass effect, bioavailability is lower: about 24–30% .
Dosage Effects in Animal Models
In animal models, fluvastatin sodium has been shown to reduce adiposity and increase energy expenditure .
Metabolic Pathways
Fluvastatin sodium is almost exclusively eliminated via metabolism . It undergoes hydroxylation at the 5- and 6-position and N-deisopropylation with the 6 hydroxy being the most abundant .
Transport and Distribution
After absorption, fluvastatin sodium is nearly completely extracted and metabolised in the liver to 2 hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile .
Subcellular Localization
Fluvastatin sodium combined with digoxin further support the localization specificity of their interactivity with our subcellular localization data .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluvastatin sodium involves several steps, starting from the condensation of a fluorophenyl-indole derivative with a heptenoic acid derivative. The process includes the use of various reagents and catalysts under controlled conditions to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods: Industrial production of fluvastatin sodium typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
化学反応の分析
反応の種類: フルバスタチンナトリウムは、次のものを含むいくつかの種類の化学反応を起こします。
酸化: フルバスタチンナトリウムは、特定の条件下で酸化されてさまざまな酸化生成物を形成できます。
還元: 還元反応は、フルバスタチンナトリウムに存在する官能基を変換できます。
一般的な試薬と条件: フルバスタチンナトリウムの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の結果を得るために慎重に制御されます .
形成される主要な生成物: フルバスタチンナトリウムの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、フルバスタチンナトリウムのさまざまな酸化、還元、または置換誘導体を含めることができます .
4. 科学研究への応用
フルバスタチンナトリウムは、次のものを含む、幅広い科学研究への応用があります。
類似化合物との比較
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: Similar to fluvastatin sodium, simvastatin is used to lower cholesterol levels but has different pharmacokinetic properties.
Pravastatin: Known for its lower potential for drug interactions, pravastatin is often preferred in patients taking multiple medications.
Uniqueness of Fluvastatin Sodium: Fluvastatin sodium is unique among statins due to its entirely synthetic origin and its specific inhibition of hydroxymethylglutaryl-coenzyme A reductase. It has a lower potential for drug interactions compared to other statins, making it a suitable option for patients on complex medication regimens .
生物活性
Ethyl 3-hydroxy-2,2-dimethylbutanoate, with the molecular formula and a molecular weight of 160.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Ethyl 3-hydroxy-2,2-dimethylbutanoate is classified as an ester and features a hydroxyl group along with two methyl groups on its butanoate backbone. The compound is typically synthesized through the esterification of 3-hydroxy-2,2-dimethylbutanol with an acid catalyst like sulfuric acid.
Biological Activity Overview
The biological activities of ethyl 3-hydroxy-2,2-dimethylbutanoate are primarily linked to its interactions with various biological systems. Research indicates that it may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although detailed investigations are still required to confirm these effects.
- Antitumor Activity : Some studies have indicated potential cytotoxic effects against cancer cell lines, suggesting that it may serve as a lead compound for anticancer drug development .
- Enzyme Interaction : The compound's hydroxyl group allows for hydrogen bonding with enzymes, potentially influencing enzymatic activity and cellular processes.
The mechanism by which ethyl 3-hydroxy-2,2-dimethylbutanoate exerts its biological effects involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
- Modulation of Enzyme Activity : By interacting with specific enzymes, the compound may alter metabolic pathways, leading to various physiological effects.
- Cell Membrane Interaction : Its lipophilic nature may allow it to penetrate cell membranes, affecting intracellular signaling pathways.
Case Studies
- Antimicrobial Activity :
- Cytotoxic Effects :
Comparative Analysis
Compound | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
---|---|---|---|
Ethyl 3-hydroxy-2,2-dimethylbutanoate | Moderate | Significant | Enzyme interaction and membrane penetration |
Ethyl 3-hydroxybutanoate | Low | Moderate | Limited enzyme interaction |
Ethyl acetate | High | Low | Membrane disruption |
特性
IUPAC Name |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-NRFPMOEYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009854 | |
Record name | Sri 62320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94061-80-0, 93957-55-2, 93957-54-1 | |
Record name | Sri 62320 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sri 62320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin sodium hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fluvastatin Sodium?
A1: Fluvastatin Sodium is a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [, ] It works by competitively inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol in the liver. [] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the uptake and catabolism of LDL cholesterol from the bloodstream, resulting in a reduction of serum total cholesterol and LDL cholesterol levels. [, ]
Q2: What is the molecular formula and weight of Fluvastatin Sodium?
A2: The molecular formula of Fluvastatin Sodium is C24H25FNNaO4. It has a molecular weight of 434.45 g/mol. []
Q3: Is Fluvastatin Sodium stable in an acidic environment?
A3: Fluvastatin Sodium is known to be unstable in the acidic environment of the stomach. [] This instability can lead to degradation of the drug and reduced bioavailability.
Q4: How does the stability of Fluvastatin Sodium impact its formulation?
A4: Due to its instability in acidic environments, Fluvastatin Sodium formulations often require strategies to protect the drug from degradation in the stomach. This can include enteric coatings on tablets or capsules, or formulation as a self-microemulsifying drug delivery system (SMEDDS). []
Q5: How does the structure of Fluvastatin Sodium contribute to its activity?
A5: The structure of Fluvastatin Sodium is crucial for its interaction with the HMG-CoA reductase enzyme. The molecule contains a 3,5-dihydroxyheptanoic acid moiety, which is similar to the natural substrate of HMG-CoA reductase. This structural similarity allows Fluvastatin Sodium to bind to the enzyme's active site and inhibit its activity. []
Q6: What are some common formulation strategies used to improve the stability, solubility, or bioavailability of Fluvastatin Sodium?
A6: Various formulation approaches have been explored to enhance the delivery and effectiveness of Fluvastatin Sodium:* Freeze-dried microspheres: Encapsulation in freeze-dried microspheres, particularly with Eudragit polymers, has demonstrated improvements in drug dissolution and sustained-release properties. []* Solvates: The development of Fluvastatin Sodium solvates has shown promise as stable intermediates for producing the amorphous form of the drug, potentially enhancing its solubility and bioavailability. []* Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS offer protection from the harsh acidic environment of the stomach and improve the permeability of this hydrophilic drug, addressing its low bioavailability. []* Extended-release tablets: Formulating Fluvastatin Sodium into extended-release tablets allows for once-daily dosing and potentially improves patient compliance due to reduced dosing frequency. [, ]* Biodegradable microspheres: The use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) in microsphere formulations shows promise for sustained drug release, potentially improving its therapeutic efficacy. []
Q7: What is the bioavailability of Fluvastatin Sodium?
A7: Fluvastatin Sodium has a low absolute oral bioavailability of approximately 17%. This is attributed to its decreased permeability and high first-pass metabolism in the liver. [, ]
Q8: How is Fluvastatin Sodium metabolized?
A8: Fluvastatin Sodium is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, ] It undergoes extensive first-pass metabolism, leading to a significant reduction in the amount of drug that reaches systemic circulation.
Q9: What are the primary effects of Fluvastatin Sodium on lipid profiles?
A9: Clinical trials have shown that Fluvastatin Sodium effectively reduces total cholesterol, LDL cholesterol, and triglycerides in patients with hyperlipidemia. It has also been shown to increase HDL cholesterol levels, although the increase is generally modest. [, , ]
Q10: Has Fluvastatin Sodium been studied in the context of atherosclerosis?
A10: Yes, Fluvastatin Sodium has been researched for its potential benefits in managing atherosclerosis. Studies suggest that it can reduce carotid intima-media thickness, a marker of atherosclerosis progression, in patients with essential hypertension. []
Q11: What analytical methods are commonly used to quantify Fluvastatin Sodium?
A11: Several analytical techniques are employed for the detection and quantification of Fluvastatin Sodium, both in its pure form and pharmaceutical formulations:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, offers high sensitivity and selectivity for analyzing Fluvastatin Sodium in various matrices like bulk drug, tablet dosage forms, and plasma. [, , ]* Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): This specific HPLC method is particularly useful for stability-indicating analyses, enabling the separation and quantification of Fluvastatin Sodium even in the presence of its degradation products. [, , , ] * UV-Spectrophotometry: This technique is valuable for quantifying Fluvastatin Sodium in solid dispersions and other formulations, offering a relatively simple and cost-effective analytical approach. []* Green Atomic Absorption Spectroscopy (AAS): This method offers an environmentally friendly alternative for determining Fluvastatin Sodium content in pure and pharmaceutical forms by measuring its sodium content. []* Headspace Gas Chromatography (HS-GC): This technique is particularly useful for analyzing volatile organic compounds, making it suitable for determining residual solvents in Fluvastatin Sodium samples to ensure product quality and safety. []
Q12: How are analytical methods for Fluvastatin Sodium validated?
A12: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of Fluvastatin Sodium quantification. The validation process commonly involves evaluating parameters such as linearity, accuracy, precision (both intra-day and inter-day), specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ) following guidelines like those established by the International Conference on Harmonisation (ICH). [, , ]
Q13: What factors can affect the dissolution and solubility of Fluvastatin Sodium?
A13: Dissolution and solubility are critical factors influencing the bioavailability and therapeutic efficacy of Fluvastatin Sodium. Several factors can influence these properties:* Crystal form and Polymorphism: Different crystalline forms of Fluvastatin Sodium, including various polymorphs and hydrates, exhibit varying dissolution rates and solubilities, impacting the drug's overall bioavailability. []* Formulation excipients: The choice of excipients in Fluvastatin Sodium formulations significantly affects its dissolution and solubility. Excipients like lactose, microcrystalline cellulose, and various disintegrants can impact how readily the drug dissolves and becomes available for absorption. [, , ]* Particle size: Smaller particle sizes generally lead to increased surface area, enhancing the dissolution rate of Fluvastatin Sodium and improving its bioavailability. [, ]* pH of the dissolution medium: The pH of the surrounding environment significantly affects the solubility of Fluvastatin Sodium, with higher solubility observed at a higher pH. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。